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A comparative analysis of the structural properties and reactivity of thioformaldehyde S-

sulfide (H₂CSS) against its oxygen counterpart, the Criegee intermediate (CH₂OO), reveals

important distinctions in stability and potential atmospheric reactivity. While H₂CSS serves as a

crucial structural analog for theoretical studies, the lack of experimental kinetic data for its gas-

phase reactions currently limits a direct performance comparison with the well-documented

reactivity of CH₂OO.

Criegee intermediates, specifically formaldehyde oxide (CH₂OO), are pivotal carbonyl oxides

formed during the ozonolysis of alkenes in the troposphere.[1][2] Their high reactivity,

particularly with atmospheric pollutants like sulfur dioxide (SO₂) and nitrogen oxides, implicates

them in aerosol and acid rain formation, making them a subject of intense research.[3]

Thioformaldehyde S-sulfide (H₂CSS) is the isoelectronic sulfur analog of the simplest Criegee

intermediate, CH₂OO.[4][5] While it has been successfully synthesized and characterized in

argon matrix isolation experiments, comprehensive gas-phase kinetic studies comparable to

those for CH₂OO are not yet available.[4] This guide compares the known properties of H₂CSS,

derived primarily from computational and matrix isolation studies, with the extensive

experimental data available for CH₂OO.

Structural and Energetic Comparison
Theoretical calculations provide the primary basis for comparing the intrinsic properties of

H₂CSS and CH₂OO. High-level coupled-cluster methods reveal differences in geometry and

stability that likely influence reactivity.[5] H₂CSS possesses a longer central C-S bond and a
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smaller terminal S-S bond compared to the C-O and O-O bonds in CH₂OO, reflecting the

different atomic radii of sulfur and oxygen.

A key point of comparison is the energy barrier to isomerization. H₂CSS is predicted to

isomerize to the more stable cyclic dithiirane structure. This isomerization involves a significant

energy barrier of 27.0 kcal mol⁻¹, suggesting that H₂CSS is kinetically persistent enough for

potential bimolecular reactions if generated in the gas phase.[4][5]

Property
Thioformaldehyde S-
sulfide (H₂CSS)
(Theoretical)

Criegee Intermediate
(CH₂OO)
(Experimental/Theoretical)

Formula CH₂SS CH₂OO

Structure Planar Zwitterionic Planar Zwitterionic

C-X Bond Length (Å) ~1.65 (C-S) ~1.27 (C-O)

X-Y Bond Length (Å) ~1.92 (S-S) ~1.39 (O-O)

Isomerization Barrier
27.0 kcal mol⁻¹ (to dithiirane)

[4][5]
~19 kcal mol⁻¹ (to dioxirane)

Relative Stability
Less stable than dithiirane

isomer by -7.2 kcal mol⁻¹[4][5]

Less stable than dioxirane

isomer

Reactivity Profile: Experimental vs. Theoretical
The atmospheric significance of Criegee intermediates stems from their rapid reactions with

key atmospheric species. Extensive experimental work has quantified the reaction rates of

CH₂OO with molecules such as SO₂, NO₂, water, and organic acids.[6][7] In contrast,

experimental kinetic data for H₂CSS are absent. The comparison must therefore be based on

the known reactivity of CH₂OO versus the theoretically inferred potential of H₂CSS.
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Reactant
CH₂OO Experimental Rate
Constant (298 K, cm³ s⁻¹)

H₂CSS Reactivity
(Predicted)

SO₂ (3.9 ± 0.7) × 10⁻¹¹

Expected to react, but rate is

unknown. The reaction is

critical for understanding

H₂CSS's potential atmospheric

impact.

NO₂ (1.24 ± 0.22) × 10⁻¹²[6] No available data.

H₂O
< 1.5 × 10⁻¹⁷ (monomer); (4-

10) × 10⁻¹² (dimer)
No available data.

Aldehydes
(1.61 ± 0.14) × 10⁻¹² (with

CH₃CHO)[1]
No available data.

Alcohols
(1.4 ± 0.4) × 10⁻¹³ (with

Methanol)[3][8]
No available data.

Experimental Protocols
The methods for generating and detecting these two intermediates differ significantly, reflecting

the current state of research for each.

Generation and Detection of Criegee Intermediate
(CH₂OO)
The breakthrough in direct kinetic studies of CH₂OO came from a method that avoids

ozonolysis. The standard protocol involves:

Generation: Pulsed laser photolysis of diiodomethane (CH₂I₂) at a specific wavelength (e.g.,

355 nm or 266 nm) in the presence of excess oxygen (O₂).[1][3] The photolysis generates

CH₂I radicals, which rapidly react with O₂ to form CH₂OO and an iodine atom.

Detection: The temporal evolution of the CH₂OO concentration is monitored using time-

resolved spectroscopy.[6][9] Common methods include photoionization mass spectrometry

(PIMS) or broadband transient UV absorption spectroscopy, as CH₂OO has a characteristic

broad absorption spectrum.[1][7]
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Kinetics: Bimolecular rate constants are determined under pseudo-first-order conditions by

adding a large excess of a reactant and monitoring the decay rate of the CH₂OO signal.[1][3]

Generation

Detection & Kinetics
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Click to download full resolution via product page

Workflow for Gas-Phase CH₂OO Kinetic Studies.

Synthesis of Thioformaldehyde S-Sulfide (H₂CSS)
Experimental studies of H₂CSS have been confined to matrix isolation, a technique used to

trap and study highly reactive species in an inert, solid matrix at very low temperatures.

Precursor: The synthesis starts with 1,2,4-trithiolane, a stable sulfur heterocycle.

Generation: Flash vacuum pyrolysis (high-temperature decomposition in a vacuum) of 1,2,4-

trithiolane leads to its fragmentation.

Trapping and Detection: The products of the pyrolysis are immediately co-condensed with a

large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). This traps

the individual molecules, including H₂CSS, preventing them from reacting further. The

trapped species are then identified and characterized using spectroscopic methods like IR or

UV-Vis spectroscopy.
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Methodology for H₂CSS Matrix Isolation.
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Conclusion
Thioformaldehyde S-sulfide (H₂CSS) is a structurally validated sulfur analog of the Criegee

intermediate CH₂OO. Theoretical studies indicate it is a kinetically stable species with distinct

geometric and energetic properties compared to its oxygen counterpart. However, its role as a

functional or performance analog in atmospheric chemistry remains speculative due to the

complete lack of experimental gas-phase reactivity data. While CH₂OO has been proven to be

a significant atmospheric oxidant, the potential reactions of H₂CSS are purely theoretical at this

point. Future research focusing on the gas-phase generation and kinetic analysis of H₂CSS is

necessary to bridge the gap between theoretical prediction and experimental reality, which will

allow for a definitive assessment of its importance as a Criegee intermediate analog in

atmospheric and other chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Sulfur Analog: Evaluating Thioformaldehyde S-
Sulfide as a Criegee Intermediate Analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214467#analysis-of-thioformaldehyde-s-sulfide-as-
a-criegee-intermediate-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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